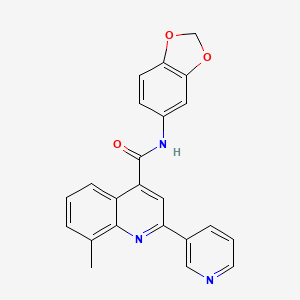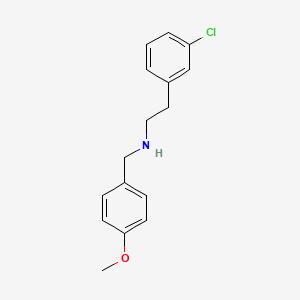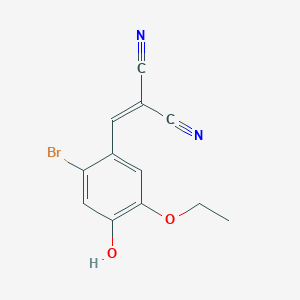
N-1,3-benzodioxol-5-yl-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that lead to the formation of these bioactive molecules. For instance, the recyclization of certain pyrrolo[1,2-a]quinoxaline derivatives by the action of benzoic acid hydrazides can yield compounds with a quinoline moiety, demonstrating the intricate methods used to synthesize such structures (Mashevskaya et al., 2011).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their fused-ring systems, which contribute to their chemical reactivity and biological activity. For example, the molecular structure of certain quinoline-carboxamide derivatives can be determined through X-ray crystallography, revealing the configuration and conformation of the molecules (Asiri et al., 2011).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization, nitration, bromination, formylation, and acylation. These reactions can modify the quinoline core and introduce functional groups that influence the compound's chemical properties and potential biological activity (El’chaninov & Aleksandrov, 2017).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Polymorphic modifications can affect these properties, as seen in certain pyrrolo[3,2,1-ij]quinoline carboxamides, which exhibit strong diuretic properties and different crystalline forms (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as reactivity, stability, and the ability to participate in hydrogen bonding, are determined by their molecular structure. The presence of functional groups like carboxamide, nitro, and sulfamoyl groups can significantly influence these properties, leading to compounds with potential therapeutic applications (Sheardown et al., 1990).
Scientific Research Applications
Quinoline Derivatives in Scientific Research
Catalytic Applications
Quinoline derivatives have been employed in catalysis, demonstrating significant utility. For example, certain quinoline compounds have been used as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, showing excellent enantioselectivities and high catalytic activities. These processes are crucial for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Sensing Applications
Quinoline derivatives have also found applications in the development of chemosensors. For instance, bisquinolinium pyridine-2,6-dicarboxamide receptors have been synthesized for fluorescent anion sensing in water, showcasing the ability to efficiently bind and detect various anions, including halide and nucleotide anions (Dorazco‐González et al., 2014).
Antimicrobial Activity
The antimicrobial activity of quinoxaline derivatives, closely related to quinolines, has been investigated, revealing their potential in combating bacterial and yeast strains. This research suggests new possibilities for antimicrobial chemotherapy, highlighting the compounds' low minimum inhibitory concentrations and their ability to completely eliminate bacterial strains in cellular viability tests (Vieira et al., 2014).
Anticancer Activity
Quinoline and its analogs have been extensively studied for their anticancer activities, demonstrating effective inhibition of various cancer targets, including tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. These findings underscore the versatility and potential of quinoline derivatives in cancer drug development (Solomon & Lee, 2011).
Inhibition of Drug Resistance Mechanisms
Certain quinoline derivatives have been shown to overcome cancer chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pump activity. This dual inhibitory action suggests their potential as multi-drug resistance-reversal agents, opening avenues for enhancing the efficacy of existing chemotherapy agents (Mudududdla et al., 2015).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-8-methyl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-14-4-2-6-17-18(11-19(26-22(14)17)15-5-3-9-24-12-15)23(27)25-16-7-8-20-21(10-16)29-13-28-20/h2-12H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMRQFSQUCLCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-8-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyclopropyl-6-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624784.png)
![2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B4624790.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4624805.png)

![N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B4624816.png)
![ethyl 3-[({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4624820.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4624826.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4624831.png)
![{2-[(6-ethyl-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4624832.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4624839.png)
![6-chloro-2-(3-pyridinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4624868.png)
![N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4624889.png)